

In-Depth Technical Guide to Bisphenol PH (CAS Number: 24038-68-4)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,2-Bis(2-hydroxy-5-biphenylyl)propane

Cat. No.: B1355102

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, known hazards, and toxicological profile of Bisphenol PH (CAS No. 24038-68-4). The information is intended to support research, development, and safety assessment activities involving this compound.

Chemical and Physical Properties

Bisphenol PH, also known as **2,2-Bis(2-hydroxy-5-biphenylyl)propane**, is a member of the bisphenol family of chemical compounds. Its structure is characterized by two phenylphenol moieties linked by an isopropylidene bridge.

Table 1: Physicochemical Properties of Bisphenol PH

Property	Value	Source
CAS Number	24038-68-4	[Sigma-Aldrich, AccuStandard]
Molecular Formula	C ₂₇ H ₂₄ O ₂	[Sigma-Aldrich, AccuStandard]
Molecular Weight	380.48 g/mol	[Sigma-Aldrich, AccuStandard]
Melting Point	118 °C	[AccuStandard]
Boiling Point	Data not available	
Density	Data not available	
Solubility	Data not available for specific solvents. General information for bisphenols suggests solubility in organic solvents and poor solubility in water.	
Appearance	White to off-white powder or crystals	[TCI Chemicals]

Synonyms:

- **2,2-Bis(2-hydroxy-5-biphenylyl)propane**
- 5,5'-Isopropylidenebis(2-hydroxybiphenyl)
- 4,4'-Isopropylidenebis(2-phenylphenol)
- BisOPP-A

Hazards and Toxicological Profile

Bisphenol PH is classified as a hazardous substance. The following tables summarize its GHS classification and provide a toxicological overview.

Table 2: GHS Hazard Classification for Bisphenol PH

Hazard Class	Category	Hazard Statement	Pictogram
Skin Irritation	2	H315: Causes skin irritation	
Eye Irritation	2A	H319: Causes serious eye irritation	
Skin Sensitization	1	H317: May cause an allergic skin reaction	
Reproductive Toxicity	2	H361: Suspected of damaging fertility or the unborn child	

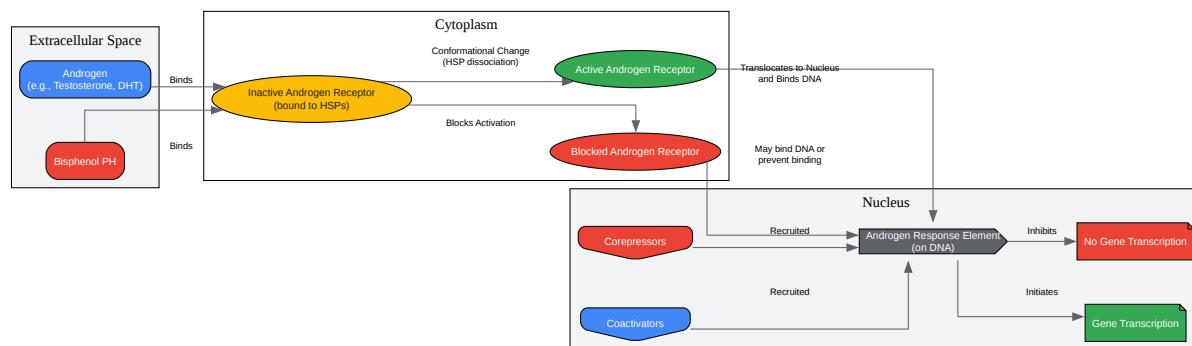
(Source: ECHA, Sigma-Aldrich)

Toxicological Summary:

The primary hazards associated with Bisphenol PH are skin and eye irritation, the potential to cause allergic skin reactions, and suspected reproductive toxicity.[\[1\]](#)[\[2\]](#) As a member of the bisphenol class, there is a scientific basis to investigate its potential as an endocrine disruptor.

Mechanism of Action: Endocrine Disruption

While specific in-depth studies on the endocrine-disrupting mechanisms of Bisphenol PH are limited in publicly available literature, the broader class of bisphenols, most notably Bisphenol A (BPA), has been extensively studied. It is widely recognized that many bisphenols can act as antagonists to the androgen receptor (AR). This antagonism can disrupt normal androgen signaling, which is crucial for the development and maintenance of male characteristics and plays a role in various physiological processes in both males and females.


The proposed mechanism of action for bisphenol-mediated androgen receptor antagonism involves the following key steps:

- Binding to the Androgen Receptor: Bisphenols can bind to the ligand-binding domain (LBD) of the androgen receptor.

- Inhibition of Coactivator Recruitment: This binding event can prevent the conformational changes in the AR that are necessary for the recruitment of coactivator proteins.
- Recruitment of Corepressors: In some cases, antagonist binding can promote the recruitment of corepressor proteins to the receptor.
- Inhibition of Gene Transcription: The net result is the inhibition of the transcription of androgen-responsive genes.

Signaling Pathway Diagram

The following diagram illustrates the general mechanism of androgen receptor antagonism by bisphenols.

[Click to download full resolution via product page](#)

Caption: General mechanism of androgen receptor antagonism by bisphenols.

Experimental Protocols

Detailed experimental protocols for studies specifically investigating Bisphenol PH are not readily available in the reviewed literature. However, to provide a practical understanding of how the androgen receptor antagonist activity of a compound like Bisphenol PH would be assessed, a representative in vitro experimental protocol based on common methodologies for other bisphenols is described below.

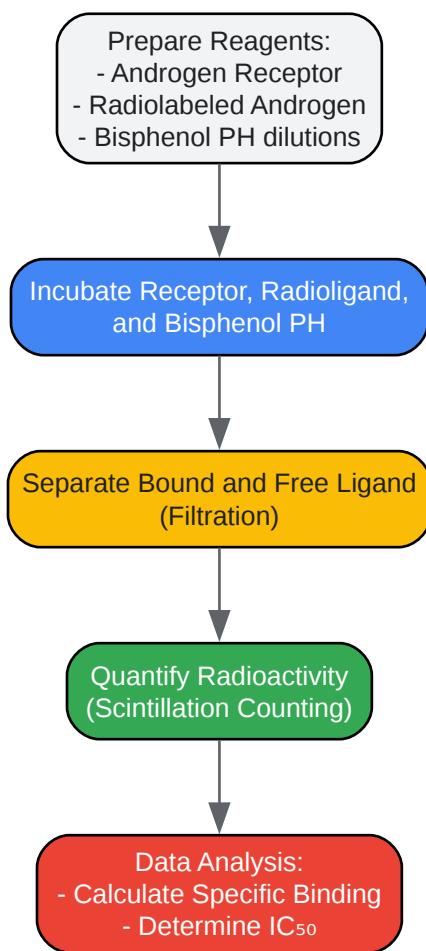
Representative Experimental Protocol: Androgen Receptor Competitive Binding Assay

Objective: To determine the ability of Bisphenol PH to compete with a known androgen for binding to the androgen receptor.

Materials:

- Recombinant human androgen receptor (ligand-binding domain).
- Radiolabeled androgen (e.g., [³H]-dihydrotestosterone).
- Bisphenol PH.
- Unlabeled dihydrotestosterone (for positive control).
- Assay buffer (e.g., Tris-based buffer with additives to stabilize the receptor).
- Scintillation vials and scintillation fluid.
- Filter plates and filtration apparatus.
- Scintillation counter.

Methodology:


- Preparation of Reagents:
 - Prepare a stock solution of Bisphenol PH in a suitable solvent (e.g., DMSO).

- Prepare serial dilutions of Bisphenol PH in the assay buffer.
- Prepare solutions of the radiolabeled androgen and unlabeled androgen at the desired concentrations.
- Assay Procedure:
 - In a multi-well plate, add a fixed concentration of the recombinant androgen receptor to each well.
 - Add a fixed concentration of the radiolabeled androgen to each well.
 - Add varying concentrations of Bisphenol PH to the experimental wells.
 - For control wells, add either assay buffer (total binding), excess unlabeled androgen (non-specific binding), or a known AR antagonist.
 - Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
- Separation of Bound and Free Ligand:
 - Transfer the contents of each well to a filter plate.
 - Rapidly wash the filters with ice-cold assay buffer to remove unbound radioligand.
- Quantification:
 - Place the filters in scintillation vials with scintillation fluid.
 - Measure the radioactivity in each vial using a scintillation counter.
- Data Analysis:
 - Calculate the specific binding by subtracting the non-specific binding from the total binding.
 - Plot the percentage of specific binding against the concentration of Bisphenol PH.

- Determine the IC_{50} value (the concentration of Bisphenol PH that inhibits 50% of the specific binding of the radiolabeled androgen).

Experimental Workflow Diagram

The following diagram outlines the general workflow for an in vitro androgen receptor competitive binding assay.

[Click to download full resolution via product page](#)

Caption: Workflow for an in vitro androgen receptor competitive binding assay.

Conclusion

Bisphenol PH is a compound with identified hazards, including skin and eye irritation, skin sensitization, and suspected reproductive toxicity. Its structural similarity to other endocrine-disrupting bisphenols suggests a potential to act as an androgen receptor antagonist. While

specific experimental data on Bisphenol PH is limited, the provided information on its properties, hazards, and a representative experimental approach for assessing its endocrine activity serves as a valuable resource for researchers and professionals in the fields of toxicology and drug development. Further research is warranted to fully elucidate the biological activity and toxicological profile of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to Bisphenol PH (CAS Number: 24038-68-4)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1355102#cas-number-24038-68-4-properties-and-hazards>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com